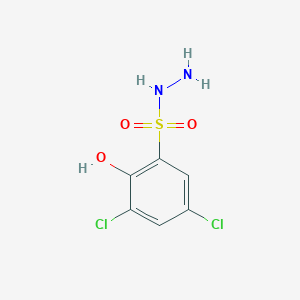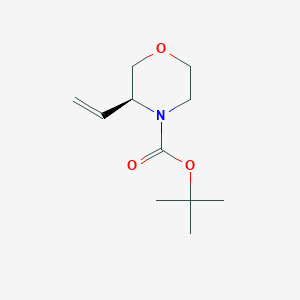
Benzenesulfonic acid, 3,5-dichloro-2-hydroxy-, hydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dichloro-2-hydroxybenzenesulfonohydrazide: is an organic compound characterized by the presence of two chlorine atoms, a hydroxyl group, and a sulfonohydrazide group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dichloro-2-hydroxybenzenesulfonohydrazide typically involves the reaction of 3,5-dichloro-2-hydroxybenzenesulfonyl chloride with hydrazine hydrate. The reaction is carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
3,5-Dichloro-2-hydroxybenzenesulfonyl chloride+Hydrazine hydrate→3,5-Dichloro-2-hydroxybenzenesulfonohydrazide+By-products
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl group in 3,5-dichloro-2-hydroxybenzenesulfonohydrazide can undergo oxidation to form corresponding quinones.
Reduction: The sulfonohydrazide group can be reduced to form sulfonamide derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Quinones.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 3,5-Dichloro-2-hydroxybenzenesulfonohydrazide is used as an intermediate in the synthesis of various organic compounds. It is also employed in analytical chemistry for the detection and quantification of certain analytes.
Biology: In biological research, this compound can be used as a reagent for the modification of biomolecules, aiding in the study of enzyme mechanisms and protein interactions.
Industry: In industrial applications, it can be used in the formulation of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which 3,5-dichloro-2-hydroxybenzenesulfonohydrazide exerts its effects depends on its specific application. For instance, in analytical chemistry, it may act as a chromogenic reagent, forming colored complexes with target analytes. In biological systems, it may interact with enzymes or proteins, modifying their activity or function.
Comparación Con Compuestos Similares
- 3,5-Dichloro-2-hydroxybenzenesulfonic acid
- 3,5-Dichloro-2-hydroxybenzenesulfonyl chloride
- 3,5-Dichloro-2-hydroxybenzenesulfonamide
Uniqueness: 3,5-Dichloro-2-hydroxybenzenesulfonohydrazide is unique due to the presence of the sulfonohydrazide group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for specific synthetic and analytical applications.
Propiedades
Número CAS |
90287-02-8 |
|---|---|
Fórmula molecular |
C6H6Cl2N2O3S |
Peso molecular |
257.09 g/mol |
Nombre IUPAC |
3,5-dichloro-2-hydroxybenzenesulfonohydrazide |
InChI |
InChI=1S/C6H6Cl2N2O3S/c7-3-1-4(8)6(11)5(2-3)14(12,13)10-9/h1-2,10-11H,9H2 |
Clave InChI |
NUBAETVCIKJWCK-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1S(=O)(=O)NN)O)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[(4-Fluoro-2-nitrophenyl)sulfanyl]-1H-imidazole](/img/structure/B15218362.png)



![2-(5-Oxaspiro[3.5]nonan-8-yl)ethan-1-amine](/img/structure/B15218404.png)
![{[1-(Prop-2-yn-1-yl)-1H-indol-3-yl]sulfanyl}acetonitrile](/img/structure/B15218408.png)
![(1S,4R,6R)-1-Methyl-4-((E)-6-methylhepta-2,5-dien-2-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B15218419.png)

![((1S,2S)-2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)cyclopropyl)methanol](/img/structure/B15218448.png)


